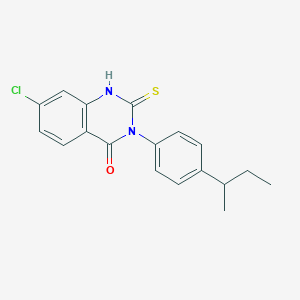

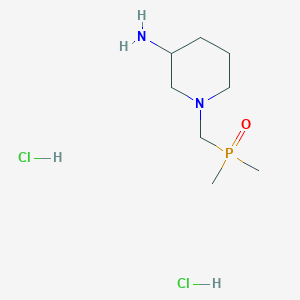

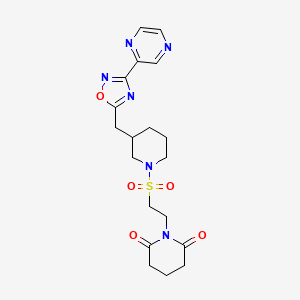

![molecular formula C13H17N3 B2619104 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1381121-19-2](/img/structure/B2619104.png)

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has gained attention in recent years due to its potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine, such as nortopsentin analogues, have significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, acting as cyclin-dependent kinase 1 inhibitors, can reduce cell proliferation and induce caspase-dependent apoptotic responses in DMPM cells. Notably, some derivatives combined with paclitaxel have shown a synergistic cytotoxic effect, enhancing the apoptotic response. In animal models, these compounds have demonstrated effective tumor volume inhibition in DMPM xenografts (Carbone et al., 2013).

Synthesis and Pharmaceutical Intermediates

The compound has been involved in the development of key pharmaceutical intermediates. A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a significant intermediate, has been described. This process involved a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-fluoronicotinic acid (Wang et al., 2006).

Molecular Characterization in Parasites

A derivative of 1H-pyrrolo[2,3-b]pyridine has been identified as an inhibitor of cGMP-dependent protein kinase (PKG) in Apicomplexan parasites. This inhibition affects the growth of parasites both in vitro and in vivo. The compound has been used to purify and characterize PKG from parasites, providing insights into the unique regulatory mechanisms of this enzyme in protozoal species (Gurnett et al., 2002).

Synthesis of Fluorescing Compounds

Research into pyridine-based fluorescing compounds has incorporated derivatives of 1H-pyrrolo[2,3-b]pyridine. These studies have led to the development of compounds with aggregation-induced emission enhancement (AIEE) properties, useful in biological sensing and other applications (Hagimori et al., 2022).

Antimycobacterial Agents

In the field of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Certain spiro compounds derived from this process showed promising activity against both drug-susceptible and multi-drug resistant strains of tuberculosis (Kumar et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of biological targets, including receptors and enzymes .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, such as binding to receptors or inhibiting enzymes, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Piperidine derivatives have been found to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Análisis Bioquímico

Biochemical Properties

2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also of interest, as they can provide insights into its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-7-4-10(5-8-16)12-9-11-3-2-6-14-13(11)15-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKVHCZPGSMOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(N2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

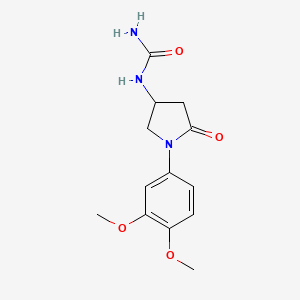

![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)

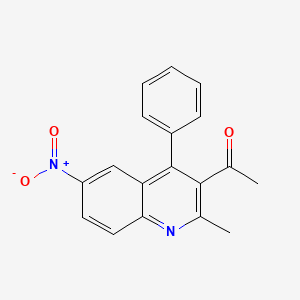

![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)

![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)

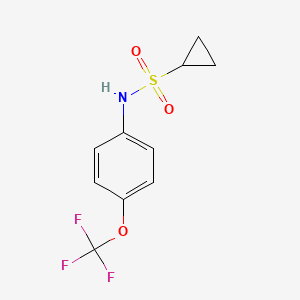

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)